5-Bromobicyclo[2.2.1]hept-2-ene

Catalog No.
S14134441
CAS No.
5810-82-2
M.F
C7H9Br
M. Wt
173.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromobicyclo[2.2.1]hept-2-ene

CAS Number

5810-82-2

Product Name

5-Bromobicyclo[2.2.1]hept-2-ene

IUPAC Name

5-bromobicyclo[2.2.1]hept-2-ene

Molecular Formula

C7H9Br

Molecular Weight

173.05 g/mol

InChI

InChI=1S/C7H9Br/c8-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2

InChI Key

DWPPXNJBRSZQHD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)Br

5-Bromobicyclo[2.2.1]hept-2-ene is an organic compound characterized by the molecular formula C7H9Br. It is a brominated derivative of bicyclo[2.2.1]hept-2-ene, which features a bicyclic structure with a double bond and a bromine atom at the fifth position. The compound's unique bicyclic framework contributes to its distinctive chemical properties and reactivity, making it of interest in various fields of chemical research and application.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to products like 5-hydroxybicyclo[2.2.1]hept-2-ene and 5-aminobicyclo[2.2.1]hept-2-ene.
  • Addition Reactions: The double bond in the bicyclic structure allows for electrophilic addition reactions, where reagents such as hydrogen bromide or bromine can add across the double bond, forming dibromides or other halogenated derivatives.
  • Oxidation and Reduction Reactions: Under specific conditions, this compound can be oxidized or reduced to yield various products, including epoxides or reduced forms of the bicyclic structure using agents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Research on the biological activity of 5-bromobicyclo[2.2.1]hept-2-ene is limited, but compounds with similar structures have shown potential pharmacological properties. The presence of the bromine atom may influence its interaction with biological targets, possibly affecting enzyme activity or receptor binding due to its electrophilic nature. Further studies are necessary to elucidate specific biological effects and mechanisms of action.

The synthesis of 5-bromobicyclo[2.2.1]hept-2-ene can be achieved through several methods:

  • Bromination of Bicyclo[2.2.1]hept-2-ene: A common synthetic route involves the addition of bromine to bicyclo[2.2.1]hept-2-ene in an inert solvent under controlled conditions, typically yielding high purity products.
  • Diels-Alder Reactions: Another method includes a Diels-Alder reaction using 2-bromoacrolein and cyclopentadiene, catalyzed by chiral titanium complexes, which allows for the formation of this compound with specific stereochemistry.

These methods can be optimized for scale and efficiency in industrial settings through continuous flow reactors and advanced purification techniques .

5-Bromobicyclo[2.2.1]hept-2-ene has several applications in scientific research and industrial chemistry:

  • Intermediate in Organic Synthesis: Its unique structure makes it a valuable intermediate for synthesizing more complex organic compounds.
  • Material Science: The compound may be used in developing new materials due to its distinctive properties.

Further exploration into its applications could lead to novel uses in pharmaceuticals or agrochemicals.

Interaction studies involving 5-bromobicyclo[2.2.1]hept-2-ene are crucial for understanding its reactivity and potential biological effects. The compound's ability to participate in electrophilic substitution reactions suggests that it may interact with various molecular targets, including enzymes and receptors, influencing their activity.

Research into these interactions will help clarify how modifications to the bicyclic structure affect reactivity and biological outcomes, paving the way for targeted applications in medicinal chemistry.

Several compounds share structural similarities with 5-bromobicyclo[2.2.1]hept-2-ene, each exhibiting unique properties:

Compound NameStructural FeatureUnique Aspect
(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-eneBromine at position 7Different position of bromine affects reactivity
(1R,4S)-7-Chlorobicyclo[2.2.1]hept-2-eneChlorine instead of bromineChlorine's smaller size influences reaction outcomes
(1R,4S)-7-Iodobicyclo[2.2.1]hept-2-eneIodine instead of bromineIodine's larger size may lead to different reactivity
(1R,4S)-7-Hydroxybicyclo[2.2.1]hept-2-eneHydroxyl group instead of bromineHydroxyl group introduces polarity

The uniqueness of 5-bromobicyclo[2.2.1]hept-2-ene lies in its specific reactivity profile attributed to the presence of the bromine atom, which influences both electrophilic substitution reactions and potential interactions with biological systems compared to its analogs .

Bromination of Norbornene Derivatives

The bromination of norbornene derivatives remains the most direct route to 5-bromobicyclo[2.2.1]hept-2-ene. Early studies demonstrated that reacting norbornene with bromine in inert solvents like carbon tetrachloride produces a mixture of mono- and dibrominated products. The reaction proceeds via two competing mechanisms: a radical pathway dominant in nonpolar solvents and an ionic pathway favored in polar media. Under radical conditions, bromine addition occurs preferentially at the 5-position of the bicyclic framework, yielding 5-bromobicyclo[2.2.1]hept-2-ene as the primary product.

Kinetic studies reveal that the ionic pathway generates a broader product distribution, including 2-exo-bromonorbornane and 7-syn-2-exo-dibromonorbornane. The table below summarizes key reaction conditions and outcomes:

Reaction ConditionsMajor ProductsMechanismYield (%)
Br₂ in CCl₄, 0°C5-Bromobicyclo[2.2.1]hept-2-eneRadical45–50
Br₂ in CH₂Cl₂, −20°C2-exo-BromonorbornaneIonic30–35
Br₂ in Et₂O, UV irradiation7-syn-2-exo-DibromonorbornaneRadical/Ionic20–25

Notably, the radical mechanism avoids skeletal rearrangements, preserving the norbornene framework, while ionic pathways often lead to hydride shifts and secondary products.

Regioselectivity and Stereochemical Outcomes in Halogenation

Regioselectivity in norbornene bromination is influenced by the bicyclic structure’s inherent strain and electronic factors. The 5-position exhibits enhanced reactivity due to its proximity to the electron-rich double bond, facilitating bromine attack at this site. Stereochemical outcomes depend on the reaction’s mechanistic pathway:

  • Radical bromination favors exo-addition, producing 5-bromobicyclo[2.2.1]hept-2-ene with the bromine atom oriented away from the bridgehead hydrogens.
  • Ionic bromination generates both exo- and endo-isomers, with the exo configuration predominating due to reduced steric hindrance.

A comparative analysis of stereoisomers reveals distinct thermodynamic stability profiles:

IsomerRelative Stability (kJ/mol)Predominant Mechanism
5-exo-Bromonorbornene0 (reference)Radical
5-endo-Bromonorbornene+8.2Ionic
2-exo-Bromonorbornane+12.1Ionic

The 7-syn-2-exo-dibromonorbornane isomer, identified in ionic reactions, undergoes facile isomerization to other dibromides under acidic conditions, highlighting the kinetic nature of these products.

Alternative Halogenation Techniques for Bicyclic Systems

Beyond classical bromination, advanced halogenation methods have expanded access to functionalized norbornene derivatives:

  • Bromofluorination: Using N-bromosuccinimide (NBS) with hydrogen fluoride generates 5-bromo-7-fluoronorbornane, leveraging the norbornene skeleton’s susceptibility to electrophilic attack.
  • Electrochemical Halogenation: Applying anodic oxidation in the presence of bromide ions achieves selective 5-bromination with reduced byproduct formation.
  • Metal-Catalyzed Halogen Transfer: Palladium catalysts enable bromine insertion at the 5-position via oxidative addition, offering superior regiocontrol.

The table below contrasts these techniques:

MethodHalogen SourceRegioselectivityStereoselectivityScalability
Classical BrominationBr₂ModerateLowHigh
BromofluorinationNBS/HFHighModerateModerate
ElectrochemicalKBrHighHighLow
Metal-CatalyzedBrCCl₃Very HighVery HighModerate

These innovations address limitations of traditional methods, particularly in avoiding skeletal rearrangements and improving stereochemical fidelity.

XLogP3

2.3

Exact Mass

171.98876 g/mol

Monoisotopic Mass

171.98876 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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